molecular formula C6H6ClN3O B11926661 4-Amino-5-chloronicotinamide

4-Amino-5-chloronicotinamide

Cat. No.: B11926661
M. Wt: 171.58 g/mol
InChI Key: UKRPHBBAWXICII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-chloronicotinamide typically involves the chlorination of nicotinamide followed by amination. One common method includes the use of N-chloro-succinimide for chlorination and subsequent amination with ammonia or an amine source .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloronicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-chloronicotinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-5-chloronicotinamide involves its interaction with molecular targets and pathways within biological systems. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antimicrobial effects . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-chloronicotinamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its chlorine and amino groups allow for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

4-amino-5-chloropyridine-3-carboxamide

InChI

InChI=1S/C6H6ClN3O/c7-4-2-10-1-3(5(4)8)6(9)11/h1-2H,(H2,8,10)(H2,9,11)

InChI Key

UKRPHBBAWXICII-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)C(=O)N

Origin of Product

United States

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